1,3:4,6-Di-O-benzylidene-D-mannitol

Descripción general

Descripción

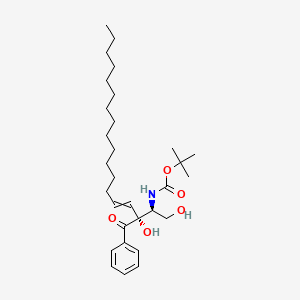

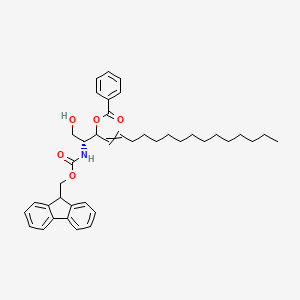

Synthesis Analysis

The synthesis of 1,3:4,6-Di-O-benzylidene-D-mannitol involves protecting group chemistry, where benzylidene groups are introduced to protect the hydroxyl groups of mannitol. This allows for selective reactions to occur at other sites of the molecule. Schubert et al. (1983) demonstrated that starting from di-O-benzylidene-D-mannitol derivative, optically active glycerol derivatives can be prepared efficiently with minimal use of protecting group chemistry, exemplified by the synthesis of 2-O-alkyl glyceric acid derivatives (Schubert, Kunisch, & Welzel, 1983).

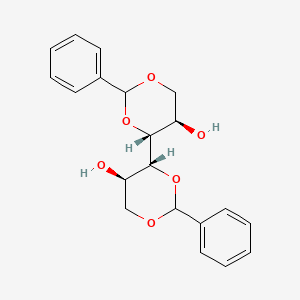

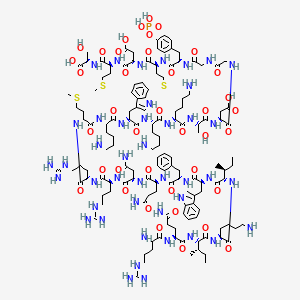

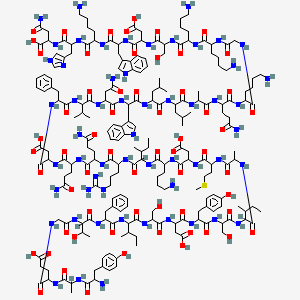

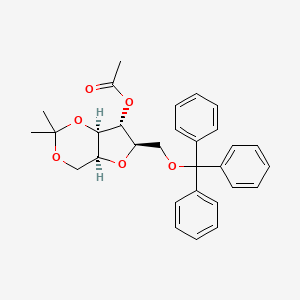

Molecular Structure Analysis

The molecular structure of 1,3:4,6-Di-O-benzylidene-D-mannitol is characterized by the presence of two benzylidene acetal groups. These groups significantly influence the compound's reactivity and physical properties. Studies have shown that these protecting groups can be strategically used to introduce further chemical modifications or to obtain specific stereochemical outcomes in synthetic pathways.

Chemical Reactions and Properties

1,3:4,6-Di-O-benzylidene-D-mannitol undergoes various chemical reactions, highlighting its versatility as a synthetic intermediate. For example, Aravind et al. (2005) explored its regioselective oxidative and reductive cleavage, demonstrating the compound's utility in synthesizing C2-symmetric chiral ligands and functionalized benzyl ethers. This showcases the compound's role in creating complex molecules with potential applications in medicinal chemistry and material science (Aravind, Mohanty, Pratap, & Baskaran, 2005).

Aplicaciones Científicas De Investigación

Chiral Ligand Synthesis : 1,3:4,6-Di-O-benzylidene-D-mannitol can undergo regioselective oxidative cleavage to produce C2-symmetric chiral ligands, such as (R,R)-3,4-dihydroxy-1,5-hexadiene, and reductive cleavage to yield C2-symmetric bis-amino alcohol derivatives, which are valuable in asymmetric synthesis (Aravind et al., 2005).

Crown Ethers and Podands : It has been demonstrated that O-alkylation in superbasic medium using 1,3:4,6-di-O-benzylidene-D-mannitol can be effective for synthesizing crown ethers and podands with potential applications in chiral separation and catalysis (Él'perina et al., 1988).

Nucleoside Synthesis : This compound serves as a starting material for the synthesis of various nucleoside analogs, which have potential applications in antiviral and anticancer research. For example, 1,5-anhydro-4,6-O-benzylidene-D-glucitol, a derivative of 1,3:4,6-Di-O-benzylidene-D-mannitol, has been used to synthesize 1,5-anhydro-2,4-dideoxy-D-mannitol nucleosides (Hossain et al., 1999).

Synthesis of Anticancer Agents and Glycosidase Inhibitors : Regioselective reductive cleavage of 1,3:4,6-Di-O-benzylidene-D-mannitol leads to intermediates used in the stereoselective synthesis of anticancer agents such as OGT2378 and glycosidase inhibitors like 1,4-dideoxy-1,4-imino-L-xylitol (Aravind et al., 2009).

Optical Resolution Applications : Polymers incorporating 1,3:4,6-Di-O-benzylidene-D-mannitol residues have been used in the optical resolution of α-amino acids, demonstrating its potential in chiral separation technologies (Kakuchi et al., 1990).

Propiedades

IUPAC Name |

(4R,5R)-4-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]-2-phenyl-1,3-dioxan-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c21-15-11-23-19(13-7-3-1-4-8-13)25-17(15)18-16(22)12-24-20(26-18)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2/t15-,16-,17-,18-,19?,20?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVEGGHPETXMRSV-NIJYPJQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC(O1)C2=CC=CC=C2)C3C(COC(O3)C4=CC=CC=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](OC(O1)C2=CC=CC=C2)[C@H]3[C@@H](COC(O3)C4=CC=CC=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401292783 | |

| Record name | 1,3:4,6-Di-O-benzylidene-D-mannitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401292783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3:4,6-Di-O-benzylidene-D-mannitol | |

CAS RN |

28224-73-9 | |

| Record name | 1,3:4,6-Di-O-benzylidene-D-mannitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28224-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3:4,6-Di-O-benzylidene-D-mannitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401292783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aR,6S,7R,8R,8aR)-6-ethylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139763.png)

![2-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol](/img/structure/B1139764.png)

![(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride](/img/structure/B1139772.png)